
1-Cyano-2-hydroxy-3-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-hydroxy-3-butene, also known as 1-cyano-3-buten-2-ol or 3-hydroxy-4-pentenenitrile, belongs to the class of organic compounds known as secondary alcohols . It is a mitochondrial toxin that causes apoptosis in liver cells . It has been shown to cause liver lesions in CD1 mice .
Synthesis Analysis
A racemic mixture of ®- and (S)-1-cyano-2-hydroxy-3-butene (CHB) was synthesized using 1,3-butadiene as a starting compound . The effects of CHB on pancreatic non-protein thiol and glutathione S-transferase activity were investigated in adult male rats when administered orally in olive oil at a dose of 200 mg/kg .Molecular Structure Analysis
This compound has a molecular formula of C5H7NO . It contains total 13 bond(s); 6 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 nitrile(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .Chemical Reactions Analysis
This compound is a mitochondrial toxin that causes apoptosis in liver cells . It reduces the mitochondrial membrane potential, which leads to a decrease in ATP production .Physical and Chemical Properties Analysis
This compound has a molecular weight of 97.12 g/mol . It has a boiling point of 112 °C (Press: 10 Torr) .Mecanismo De Acción
1-Cyano-2-hydroxy-3-butene mediates a monofunctional DNA-directed increase in GST subunit Ya$sb2,$ Yc$sb2$ and QR mRNA levels, without a concomitant increase in mRNA levels of CYP 1A . It has been shown to cause liver lesions in CD1 mice . CHB was administered intraduodenally and caused a stimulation in pancreatic juice secretion followed by a return to control values at the lower doses .
Safety and Hazards
1-Cyano-2-hydroxy-3-butene is classified as having acute toxicity - Category 3, Oral . It is toxic if swallowed . In case of ingestion, it is advised to rinse mouth with water, do not induce vomiting, and seek immediate medical help . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
Número CAS |
6071-81-4 |
|---|---|
Fórmula molecular |
C5H7NO |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
(3S)-3-hydroxypent-4-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2/t5-/m1/s1 |
Clave InChI |
PBCLOVRWBLGJQA-RXMQYKEDSA-N |
SMILES isomérico |
C=C[C@H](CC#N)O |
SMILES |
C=CC(CC#N)O |
SMILES canónico |
C=CC(CC#N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Crambene; NSC 321802; NSC-321802; NSC321802 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




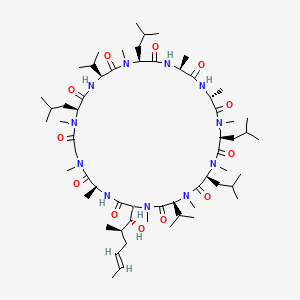

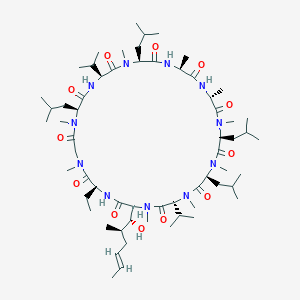
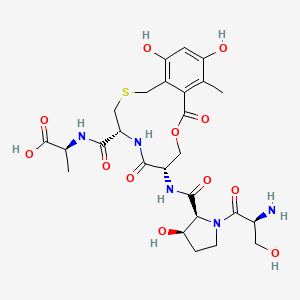

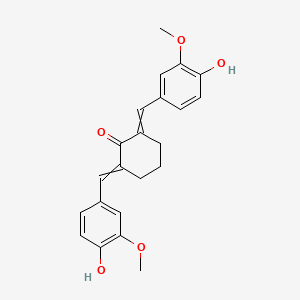
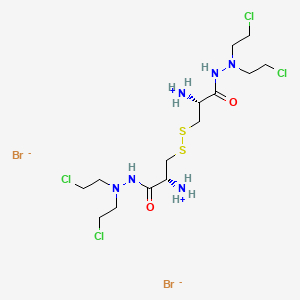


![1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B1669538.png)
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)

